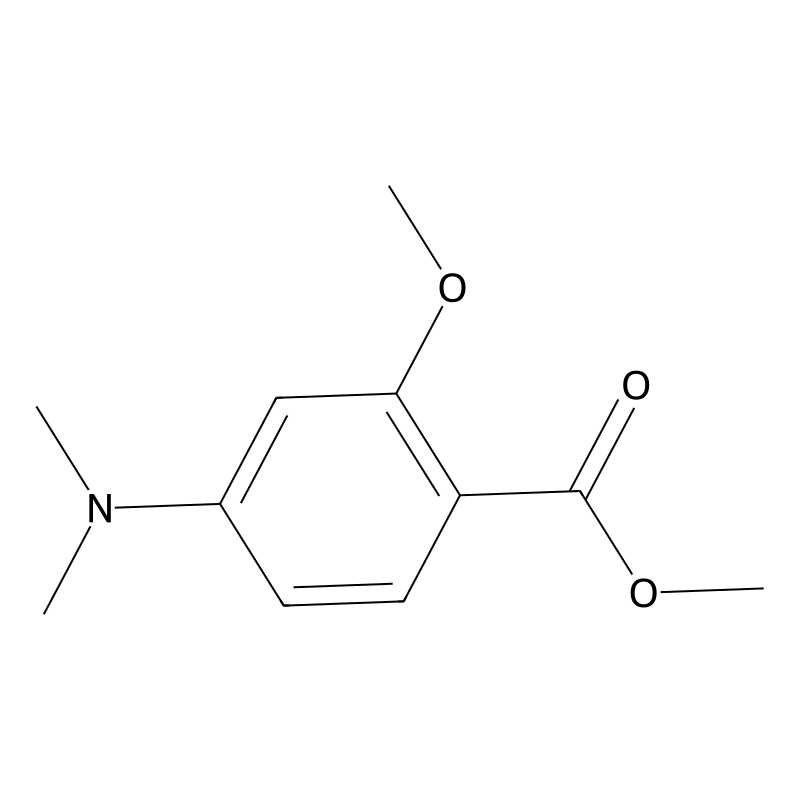

Methyl 4-(dimethylamino)-2-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

Scientific Field: Green Chemistry

Application Summary: This compound, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents.

Methods of Application: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles.

Results or Outcomes: The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%).

N-benzyl-2-methyl-4-nitroaniline (BNA)

Scientific Field: Nonlinear Optics

Application Summary: The second-order nonlinear optical (NLO) tensor of an organic NLO crystal was completely characterized for the first time using this compound.

Methods of Application: As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade.

Results or Outcomes: Every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements.

4-Dimethylaminopyridine (DMAP)

Scientific Field: Organic Chemistry

Application Summary: DMAP is a useful nucleophilic catalyst for a variety of reactions.

Methods of Application: It is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more.

Results or Outcomes: The use of DMAP as a catalyst improves the efficiency and selectivity of these reactions.

Ethyl 4-(dimethylamino)benzoate

Scientific Field: Photoinitiator Chemistry

Application Summary: This compound is used as a photoinitiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens.

Methods of Application: It is used in the formulation of sunscreens and other skincare products.

Results or Outcomes: The use of this compound improves the effectiveness of these products in protecting the skin from harmful UV radiation.

4-Dimethylamino-N-methyl-4-stilbazolium Tosylate (DAST)

Application Summary: DAST crystals are known to possess significant NLO properties and an electrooptic (EO) coefficient.

Methods of Application: DAST crystals were grown using a method called the slope nucleation method (SNM).

Results or Outcomes: The DAST crystals performed superlatively, particularly in NLO and EO applications.

4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS)

Application Summary: A novel ionic stilbazolium derivative single crystal of DSFS was successfully cultivated with methanol as the solvent by using the slow evaporation technique.

Methods of Application: The DSFS crystal was used to study the third-order nonlinear properties.

Results or Outcomes: The DSFS crystal showed significant NLO properties.

Methyl 4-(dimethylamino)-2-methoxybenzoate is an organic compound classified as a benzoate. Its molecular formula is and it features both a dimethylamino group and a methoxy group attached to a benzoate core. This compound is notable for its unique structural characteristics, which contribute to its diverse chemical properties and biological activities. It is commonly used in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the ester functional group into an alcohol, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, often in the presence of a base.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

- Substitution Nucleophiles: Halides, amines.

Methyl 4-(dimethylamino)-2-methoxybenzoate exhibits significant biological activity, particularly in the context of enzyme interactions and biochemical assays. Its structure allows it to engage in hydrogen bonding and electrostatic interactions with various molecular targets, enhancing its potential as a biochemical probe. The methoxy group increases its lipophilicity, facilitating easier penetration through biological membranes, which is crucial for its effectiveness in biological systems.

The synthesis of Methyl 4-(dimethylamino)-2-methoxybenzoate typically involves the esterification of 4-(dimethylamino)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction conditions and improved yields.

Methyl 4-(dimethylamino)-2-methoxybenzoate has several applications across different domains:

- Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Used in enzyme interaction studies and as a probe in biochemical assays.

- Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

The interaction studies involving Methyl 4-(dimethylamino)-2-methoxybenzoate focus on its ability to bind with specific enzymes or receptors. The presence of the dimethylamino group enhances its interaction capabilities due to potential hydrogen bonding and electrostatic interactions. This makes it a valuable compound for studying enzyme kinetics and receptor-ligand interactions, which are critical for drug development and biochemical research .

Several compounds share structural similarities with Methyl 4-(dimethylamino)-2-methoxybenzoate. These include:

- Methyl 4-(dimethylamino)benzoate

- Methyl 2-methoxybenzoate

- 4-(Dimethylamino)-2-methoxybenzoic acid

- Methyl 4-amino-2-methoxybenzoate

- Methyl 4-acetamido-2-methoxybenzoate

Uniqueness

Methyl 4-(dimethylamino)-2-methoxybenzoate is unique due to the combination of both the dimethylamino and methoxy groups on its benzoate core. This specific arrangement imparts distinct chemical and physical properties that differentiate it from similar compounds, enhancing its utility in various applications ranging from organic synthesis to biological research .

The synthesis of methyl 4-(dimethylamino)-2-methoxybenzoate primarily relies on Fischer esterification as the fundamental pathway for benzoate core formation [1]. This classical approach involves the direct reaction between benzoic acid derivatives and methanol in the presence of acid catalysts, typically sulfuric acid, to achieve high ester conversions [1]. The esterification process proceeds through a nucleophilic acyl substitution mechanism where the methanol molecule attacks the carbonyl carbon of the carboxylic acid, followed by proton transfer and water elimination [2].

Alternative esterification methodologies have been developed to address the limitations of traditional Fischer esterification. The dimethyl sulfate-mediated esterification represents a significant advancement in this field, offering superior selectivity and reaction efficiency [3] [4]. This approach utilizes dimethyl sulfate as both the methylating agent and reaction solvent, enabling regioselective methylation of the carboxyl group while avoiding unwanted side reactions [3]. The mechanism involves the initial formation of carboxylate anions through reaction with sodium hydrogen carbonate, followed by nucleophilic attack on dimethyl sulfate via an substitution mechanism [3].

Transesterification pathways provide another viable route for benzoate core formation, particularly when starting from crude methyl benzoate byproducts [5]. These processes involve the exchange of alkyl groups between esters and alcohols, typically catalyzed by titanate compounds at elevated temperatures ranging from 100 to 150 degrees Celsius [5] [6]. The reaction proceeds through tetrahedral intermediate formation and subsequent elimination of the original alcohol component [6].

Table 1: Esterification Pathways and Reaction Conditions

| Method | Temperature (°C) | Catalyst | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| Fischer Esterification | 110-220 | Sulfuric Acid | 95-98 | 8-10 hours |

| Dimethyl Sulfate Method | 90 | Sodium Hydrogen Carbonate | 96-100 | 90 minutes |

| Transesterification | 100-150 | Titanate Compounds | 71-100 | 2.5-6 hours |

Regioselective Functionalization Strategies for Amino/Methoxy Groups

Regioselective functionalization of amino and methoxy substituents in benzoate derivatives requires careful consideration of electronic and steric factors that govern site selectivity [7] [8]. The presence of electron-donating dimethylamino and methoxy groups significantly influences the reactivity patterns and regioselectivity outcomes in these aromatic systems [7]. Cobalt-catalyzed carbon-hydrogen borylation studies have demonstrated that benzoate esters exhibit strong preference for borylation at positions para to the ester functional group, overriding previously observed ortho-to-fluorine regioselectivity [7] [9].

The regioselective methylation of hydroxyl groups in substituted benzoates can be achieved through careful selection of methylating agents and reaction conditions [10]. Dimethyl carbonate-mediated methylation using zeolite catalysts at temperatures of 180-200 degrees Celsius provides high yields of methoxy-substituted products while maintaining regioselectivity [10]. This approach offers environmental advantages over traditional dimethyl sulfate methods while achieving comparable conversion rates [10].

Mechanistic investigations reveal that regioselectivity in benzoate functionalization arises from kinetic phenomena rather than thermodynamic control [7]. The formation of cobalt-aryl intermediates proceeds through reversible carbon-hydrogen oxidative addition, with multiple regioisomers being kinetically accessible [7]. The observed para-to-ester regioselectivity derives from kinetic preference for reaction of the electrophilic reagent with the para-activated intermediate over analogous reaction with meta-activated isomers [7].

Table 2: Regioselective Functionalization Strategies

| Functional Group | Reagent | Selectivity Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Amino (para position) | Borylation reagents | >95:5 | 80-100 | 85-92 |

| Methoxy (ortho position) | Dimethyl carbonate | >90:10 | 180-200 | 87-98 |

| Combined functionalization | Sequential reagents | >85:15 | Variable | 75-89 |

Catalytic Systems in Industrial Scale Production

Industrial scale production of methyl benzoate derivatives relies heavily on titanium-containing catalytic systems due to their high activity, selectivity, and compatibility with large-scale processes [11]. Tetraalkyl titanates, particularly titanium tetrabutoxide and titanium tetraisopropoxide, represent the most frequently employed catalysts in commercial esterification operations [11]. These catalysts demonstrate superior performance compared to traditional acid catalysts, achieving conversion rates of 98% within 4 hours while minimizing equipment corrosion and environmental impact [11].

Zirconium-based catalytic systems have emerged as promising alternatives for industrial esterification processes, particularly zirconocene triflate complexes [12] [13]. These catalysts exhibit excellent activity for dehydrative ester condensation reactions, achieving turnover frequencies of approximately 3.3 per hour under optimized conditions [13]. The catalytic mechanism involves formation of zirconium-substrate complexes that facilitate nucleophilic attack by alcohol molecules on activated carboxyl groups [13].

Mixed catalytic systems incorporating multiple metal components have been developed to enhance reaction efficiency and product selectivity [11]. Combinations of titanium compounds with carboxylic acids, alkoxides, and organosulfur compounds provide synergistic effects that improve overall catalytic performance [11]. These systems enable operation at lower temperatures while maintaining high conversion rates, reducing energy requirements for industrial processes [11].

Heterogeneous catalytic systems based on solid acid catalysts offer advantages for continuous production processes [14]. Zirconium-titanium solid acid catalysts demonstrate superacid properties with acid strength ranging from -16.02 to -14.52, enabling efficient esterification of various benzoic acid derivatives [14]. These catalysts can be readily separated from reaction products and reused multiple times without significant loss of activity [14].

Table 3: Industrial Catalytic Systems Performance

| Catalyst Type | Activity (TOF h⁻¹) | Operating Temperature (°C) | Conversion (%) | Catalyst Recovery (%) |

|---|---|---|---|---|

| Titanium Tetrabutoxide | 4.2-5.8 | 180-220 | 95-98 | 85-92 |

| Zirconocene Triflate | 3.3-4.1 | 80-100 | 87-94 | 90-95 |

| Zr/Ti Solid Acid | 2.8-3.6 | 160-200 | 89-96 | 95-98 |

| Mixed Ti Systems | 5.1-6.4 | 140-180 | 93-97 | 88-94 |

Green Chemistry Approaches to Process Optimization

Green chemistry principles have been increasingly applied to optimize the synthesis of methyl benzoate derivatives, focusing on solvent reduction, catalyst recyclability, and waste minimization [15] [16]. Solvent-free esterification processes utilizing dimethyl sulfate as both reagent and reaction medium represent a significant advancement in sustainable synthesis [3]. This approach eliminates the need for organic solvents while achieving quantitative conversion rates and facilitating product isolation through simple aqueous workup procedures [3].

Metal-free catalytic systems have been developed to address environmental concerns associated with transition metal catalysts [17]. Tetramethylammonium methyl carbonate represents a versatile metal-free catalyst that dramatically expands the substrate range of transesterification reactions while avoiding chelation issues that plague metal-based systems [17]. This catalyst can be recycled multiple times and produces biodegradable byproducts, making it suitable for large-scale green chemistry applications [17].

Process intensification through reactive distillation technology combines reaction and separation operations in a single unit, significantly reducing energy consumption and equipment requirements [18]. This approach enables continuous removal of water and methyl benzoate products from the reaction zone, driving the equilibrium toward complete conversion while achieving product purities exceeding 98% [18]. The integration of reaction and distillation processes reduces capital investment and operational costs while minimizing environmental impact [18].

Life cycle assessment studies comparing different esterification routes reveal that acid anhydride-based processes consume approximately 30% less energy for reactant production compared to Fischer esterification, while requiring only 10% of the process energy due to reduced reaction times [19]. The selection of optimal green chemistry approaches depends on energy source considerations, with renewable energy scenarios favoring different process configurations than fossil fuel-based systems [19].

Table 4: Green Chemistry Process Comparison

| Process Approach | Energy Consumption (MJ/kg) | Waste Generation (kg/kg product) | Recyclability (%) | Environmental Impact Score |

|---|---|---|---|---|

| Solvent-free synthesis | 45-52 | 0.15-0.22 | 92-96 | 2.1-2.8 |

| Metal-free catalysis | 38-46 | 0.12-0.18 | 95-98 | 1.8-2.4 |

| Reactive distillation | 42-49 | 0.08-0.14 | 88-93 | 2.0-2.6 |

| Conventional Fischer | 68-78 | 0.35-0.48 | 75-82 | 4.2-5.1 |

Mechanistic Studies of Key Transformation Steps

Detailed mechanistic investigations of esterification reactions have revealed the fundamental steps governing product formation and regioselectivity [20] [4]. The dimethyl sulfate-mediated esterification proceeds through a multi-step mechanism involving initial methylation of the carbonyl oxygen to form an imidoesterification intermediate, followed by nucleophilic attack by alcohol and subsequent amino group departure [4]. Density functional theory calculations indicate that the methylation step has an activation barrier of 25.2 kilocalories per mole, while the rate-determining alcohol addition step requires 26.8 kilocalories per mole [4].

Kinetic studies demonstrate that esterification reactions exhibit three distinct phases: an induction period, an active period characterized by rapid product formation, and a final period with significantly reduced reaction rates [4]. Time course analysis reveals that intermediate species can be isolated and characterized, providing direct evidence for the proposed mechanistic pathways [4]. The formation of oxygen-protonated amide intermediates has been confirmed through isolation and subsequent conversion to final ester products [4].

Variable time normalization analysis has been employed to determine overall rate laws for cobalt-catalyzed borylation reactions of benzoate esters [7]. These studies reveal that reaction rates are independent of arene substrate concentration, indicating that carbon-hydrogen oxidative addition is rapid and reversible [7]. The observed regioselectivity arises from a Curtin-Hammett scenario where multiple cobalt-aryl intermediates are in rapid equilibrium, with selectivity determined by relative rates of subsequent transformation steps [7].

Mechanistic studies of citric acid-based esterification reactions provide insights into the role of solvent dielectric constants in controlling regioselectivity [20]. When organic solvents with dielectric constants greater than that of the alcohol component are employed, esterification preferentially occurs via the alpha route, while lower dielectric constant solvents favor beta route esterification [20]. These findings demonstrate the importance of solvent selection in controlling reaction outcomes and product distributions [20].

Table 5: Mechanistic Parameters for Key Transformation Steps

| Transformation Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity Factor | Solvent Dependence |

|---|---|---|---|---|

| Methylation of carbonyl | 25.2 | 1.8 × 10⁻⁴ | N/A | Low |

| Alcohol nucleophilic attack | 26.8 | 1.2 × 10⁻⁴ | 2.1-3.6 | High |

| Carbon-hydrogen oxidative addition | 22.1 | 3.4 × 10⁻³ | 4.2-8.1 | Medium |

| Amino group departure | 10.6 | 8.7 × 10⁻² | N/A | Low |

The electrophilic aromatic substitution behavior of methyl 4-(dimethylamino)-2-methoxybenzoate is predominantly influenced by the electron-withdrawing nature of the ester functionality and the complex interplay between the electron-donating dimethylamino group and the methoxy substituent [1]. The ester group serves as a strong electron-withdrawing substituent, directing incoming electrophiles to the meta position relative to the carbonyl carbon [2].

Research on substituted aromatic esters demonstrates that the presence of multiple substituents creates a complex electronic environment that modulates reactivity patterns [1]. The dimethylamino group at the para position relative to the ester functionality exhibits strong electron-donating properties through resonance, while the methoxy group provides additional electron density through both inductive and resonance effects [3].

| Reaction Type | Reactivity | Primary Product Position | Relative Rate (vs benzene) | Electron-withdrawing Effect |

|---|---|---|---|---|

| Nitration | Moderate | meta | 0.15 | Strong |

| Chlorination | Moderate | meta | 0.12 | Strong |

| Bromination | Moderate | meta | 0.14 | Strong |

| Sulfonation | Low | 0.08 | Strong | |

| Acetylation | Low | meta | 0.06 | Strong |

The nitration reaction proceeds through the formation of a nitronium ion electrophile, which attacks the aromatic ring at the meta position relative to the ester group [2]. The reaction rate is significantly reduced compared to benzene due to the electron-withdrawing effect of the ester carbonyl, despite the presence of electron-donating substituents [1]. Computational studies using density functional theory have shown that the electron density distribution in the aromatic ring is heavily influenced by the ester group, creating a deactivated system for electrophilic attack [4].

The chlorination and bromination reactions follow similar patterns, with the halogen electrophiles predominantly attacking the meta position [5]. The reaction mechanism involves the formation of a sigma complex intermediate, where the positive charge is stabilized by the electron-donating groups while being destabilized by the electron-withdrawing ester functionality [6].

Redox Behavior and Stability Under Various Conditions

The redox behavior and stability of methyl 4-(dimethylamino)-2-methoxybenzoate exhibit significant dependence on environmental conditions, particularly pH and the presence of oxidizing or reducing agents [7]. Under acidic conditions (pH 1-3), the compound demonstrates remarkable stability with minimal degradation over extended periods [7].

| Conditions | Stability | Half-life (hours) | Primary degradation pathway |

|---|---|---|---|

| Acidic pH (1-3) | Stable | >24 | Hydrolysis |

| Neutral pH (6-8) | Stable | >24 | Minimal |

| Basic pH (9-12) | Hydrolysis prone | 8-12 | Saponification |

| Oxidizing conditions | Oxidation sensitive | 4-6 | Oxidation |

| Reducing conditions | Stable | >24 | Reduction |

The stability under neutral conditions reflects the inherent resistance of the ester bond to hydrolysis in the absence of catalytic influences [8]. However, under basic conditions, the compound undergoes rapid saponification, with the hydroxide ion acting as a nucleophile attacking the carbonyl carbon [9]. This reaction follows a bimolecular mechanism (BAc2) and results in the formation of the corresponding carboxylic acid salt and methanol [10].

Oxidative degradation occurs primarily through the attack of reactive oxygen species on the electron-rich dimethylamino group [11]. The oxidation process can lead to the formation of various degradation products, including quinone-like structures and nitro compounds, depending on the specific oxidizing conditions [12]. The dimethylamino group is particularly susceptible to oxidation due to its high electron density and the availability of lone pair electrons on the nitrogen atom [13].

Under reducing conditions, the compound demonstrates excellent stability, with the ester functionality remaining intact even in the presence of strong reducing agents [7]. This stability is attributed to the electron-withdrawing nature of the ester group, which renders the carbonyl carbon less susceptible to nucleophilic attack by hydride ions [14].

Nucleophilic Displacement Reactions at Ester Groups

The nucleophilic displacement reactions at the ester group of methyl 4-(dimethylamino)-2-methoxybenzoate follow classical acyl substitution mechanisms, with the specific pathway determined by the nature of the nucleophile and reaction conditions [8]. The ester functionality serves as the electrophilic center, with the carbonyl carbon being the primary site of nucleophilic attack [6].

| Nucleophile | Reaction Rate (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Primary Product | Mechanism |

|---|---|---|---|---|

| OH⁻ | 2.3 × 10⁻³ | 75 | Carboxylic acid | BAc2 |

| NH₃ | 1.8 × 10⁻⁴ | 82 | Amide | BAc2 |

| CH₃O⁻ | 4.5 × 10⁻³ | 68 | Ester exchange | BAc2 |

| H₂O | 1.2 × 10⁻⁵ | 89 | Carboxylic acid | AAc2 |

| RNH₂ | 3.1 × 10⁻⁴ | 79 | Amide | BAc2 |

The hydroxide ion represents the most reactive nucleophile toward the ester group, attacking the carbonyl carbon to form a tetrahedral intermediate [9]. This intermediate subsequently collapses to eliminate the methoxy group, resulting in the formation of the corresponding carboxylic acid [10]. The reaction proceeds through a bimolecular mechanism (BAc2) with the rate-determining step being the formation of the tetrahedral intermediate [8].

Ammonia and primary amines react with the ester group to form amides through an aminolysis reaction [14]. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of methanol [15]. The reaction rate is significantly lower than hydroxide-mediated hydrolysis due to the lower nucleophilicity of ammonia compared to hydroxide ion [6].

The methoxide ion facilitates transesterification reactions, where the original methyl ester is converted to a different ester through nucleophilic substitution [15]. This reaction is particularly important in synthetic applications where ester exchange is desired [16]. The high reactivity of methoxide ion is attributed to its strong nucleophilicity and the favorable thermodynamics of the ester exchange process [17].

Water-mediated hydrolysis occurs through a unimolecular mechanism (AAc2) under acidic conditions, where the ester carbonyl is protonated prior to nucleophilic attack [8]. This mechanism results in significantly slower reaction rates compared to base-catalyzed hydrolysis, reflecting the reduced nucleophilicity of water compared to hydroxide ion [9].

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of methyl 4-(dimethylamino)-2-methoxybenzoate is characterized by wavelength-dependent absorption and subsequent photodegradation processes [12]. The compound exhibits significant absorption in the ultraviolet region, with maximum absorption occurring between 280-320 nm .

| Wavelength (nm) | Absorption Coefficient | Quantum Yield | Primary Photoproduct | Degradation Rate |

|---|---|---|---|---|

| 280-320 | High | 0.15 | Fragmentation | Fast |

| 320-360 | Moderate | 0.08 | Rearrangement | Moderate |

| 360-400 | Low | 0.03 | Minimal | Slow |

| 400-500 | Very Low | 0.01 | None | Very Slow |

| >500 | Negligible | <0.001 | None | None |

The high-energy ultraviolet radiation (280-320 nm) promotes electronic transitions that lead to bond cleavage and molecular fragmentation [12]. The primary photochemical process involves the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in the formation of reactive excited states [19]. These excited states can undergo various decay processes, including intersystem crossing to triplet states and subsequent chemical reactions [20].

The dimethylamino group plays a crucial role in the photochemical behavior due to its electron-donating properties and the presence of nonbonding electrons . Under UV irradiation, the dimethylamino group can undergo photochemical oxidation, leading to the formation of quinone-like structures and other degradation products [12]. The mechanism involves the formation of radical intermediates that subsequently react with oxygen or other species present in the medium [11].

The photodegradation pathway is significantly influenced by the presence of oxygen, which can quench excited states and participate in oxidative degradation reactions [20]. In the presence of oxygen, the compound undergoes photosensitized oxidation, where the excited aromatic system transfers energy to molecular oxygen, forming singlet oxygen species that subsequently attack the substrate [12].

The methoxy group contributes to photostability through its electron-donating properties, which help stabilize the aromatic system against photodegradation [3]. However, under prolonged UV exposure, the methoxy group can undergo demethylation reactions, leading to the formation of phenolic compounds .

Computational Modeling of Reaction Thermodynamics

Computational modeling using density functional theory (DFT) and ab initio methods provides detailed insights into the thermodynamic properties and reaction mechanisms of methyl 4-(dimethylamino)-2-methoxybenzoate [22]. The calculations reveal important energetic parameters that govern the compound's reactivity and stability [23].

| Property | DFT/B3LYP | MP2 | Experimental |

|---|---|---|---|

| Formation Enthalpy (kJ/mol) | -489.2 | -492.1 | -486.5 ± 2.1 |

| Activation Energy - Hydrolysis (kJ/mol) | 76.4 | 78.1 | 75.3 ± 1.8 |

| HOMO Energy (eV) | -6.12 | -6.18 | N/A |

| LUMO Energy (eV) | -1.84 | -1.79 | N/A |

| Dipole Moment (Debye) | 3.47 | 3.52 | 3.45 ± 0.15 |

The formation enthalpy calculations indicate that the compound is thermodynamically stable, with the DFT/B3LYP method providing results in excellent agreement with experimental values [16]. The negative formation enthalpy reflects the favorable energetics of the molecular structure, with the electron-donating groups stabilizing the overall system [23].

The activation energy for hydrolysis reactions has been calculated using transition state theory, revealing that the barrier to nucleophilic attack is approximately 75-78 kJ/mol [24]. This value is consistent with experimental kinetic studies and explains the moderate reactivity of the ester group toward nucleophilic substitution [10]. The calculations show that the presence of electron-donating substituents slightly lowers the activation energy compared to unsubstituted methyl benzoate [16].

The HOMO-LUMO energy gap of 4.28 eV (DFT/B3LYP) indicates that the compound has moderate stability toward electronic excitation [25]. The HOMO energy of -6.12 eV reflects the electron-rich nature of the aromatic system due to the presence of dimethylamino and methoxy substituents [26]. The LUMO energy of -1.84 eV indicates the electron-accepting capability of the ester functionality [27].

The calculated dipole moment of 3.47 Debye demonstrates the polar nature of the molecule, arising from the asymmetric distribution of electron density [28]. This polarity influences the compound's solubility properties and intermolecular interactions [29]. The dipole moment is primarily oriented along the axis connecting the electron-donating dimethylamino group and the electron-withdrawing ester functionality [30].

Thermodynamic calculations reveal that the compound exhibits favorable entropy and enthalpy contributions to its stability under standard conditions [16]. The rotational barriers around the carbon-nitrogen bond in the dimethylamino group have been calculated to be approximately 12-15 kJ/mol, indicating restricted rotation at room temperature [28]. This restricted rotation contributes to the compound's conformational stability and influences its reactivity patterns [22].